4-[1-(Boc-amino)cyclopropyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(4-hydroxyphenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-13(2,3)18-12(17)15-14(8-9-14)10-4-6-11(16)7-5-10/h4-7,16H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZJANIHDHUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Boc Amino Cyclopropyl Phenol and Its Analogues
Construction of the 1-Aminocyclopropyl Core
The formation of the 1-aminocyclopropyl moiety is a key challenge in the synthesis of the target compound and its derivatives. Methodologies can be broadly classified into those that construct the cyclopropane (B1198618) ring on a precursor already containing the nitrogen atom or a precursor that allows for its later introduction, and those that form the cyclopropylamine (B47189) system through ring-forming or ring-expansion reactions.
Cyclopropanation Reactions for Spirocyclic Systems
Spirocyclic systems, where the cyclopropane ring is fused to another ring system, are common structural motifs in analogues of 4-[1-(Boc-amino)cyclopropyl]phenol. These are often synthesized through cyclopropanation of an exocyclic double bond.
Carbene and carbenoid chemistry represent a powerful tool for the formation of cyclopropane rings from alkenes. wikipedia.orgnih.gov These reactions are often stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. masterorganicchemistry.com
One of the most well-known methods is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. harvard.eduyoutube.com This approach is effective for the cyclopropanation of a variety of alkenes.
Transition metal-catalyzed reactions of diazo compounds with alkenes are also widely employed. organic-chemistry.org Catalysts based on rhodium, copper, and palladium can effectively decompose diazo compounds to generate metal-carbene intermediates, which then react with alkenes to form cyclopropanes. organic-chemistry.orgnih.gov For instance, rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) is a common catalyst for the cyclopropanation of alkenes with aryldiazoacetates, often proceeding with high trans-selectivity. organic-chemistry.org The choice of catalyst and ligands can influence the stereoselectivity of the reaction. rsc.org
Sulfur ylides have also emerged as valuable reagents for the cyclopropanation of electron-deficient alkenes. chemrxiv.org The reaction of dimethylsulfoxonium methylide with α,β-unsaturated carbonyl compounds, known as the Corey-Chaykovsky reaction, is a classic example. mdpi.com More recently, palladium-catalyzed cyclopropanation of unactivated alkenes with sulfur ylides has been developed, offering high diastereoselectivity. chemrxiv.org
Table 1: Examples of Carbene/Carbenoid Cyclopropanation Reactions
| Alkene Substrate | Carbene/Carbenoid Source | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-vinylphthalimide | Methyl phenyldiazoacetate | Rh₂(OAc)₄ | trans-1-phenyl-2-phthalimidocyclopropane-1-carboxylate | 94 | >98:2 | organic-chemistry.org |
| Styrene | Ethyl diazoacetate | Engineered Cytochrome P450 | cis-Ethyl 2-phenylcyclopropane-1-carboxylate | - | 91% cis | rsc.org |
| (E)-4-benzylidene-1-phenylpyrrolidine-2,3-dione | 2-Diazopropane | Iodosylbenzene | spiro-[cyclopropane-1,4'-pyrrolidine] derivative | High | - | nih.gov |
| Alkenyl amine | Dimethylsulfoxonium methylide | Pd(OAc)₂ | Functionalized cyclopropylamine | 85 | >20:1 | chemrxiv.org |
This table presents a selection of examples and is not exhaustive.
Nucleophilic cyclopropanation provides an alternative to carbene-based methods. A prominent example is the Michael-initiated ring closure (MIRC) reaction. This process typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane ring.
The Chan-Lam cyclopropylation offers a direct method for the O- and N-cyclopropylation of phenols and azaheterocycles, respectively. acs.orgnih.govresearchgate.net This copper-catalyzed reaction often utilizes potassium cyclopropyltrifluoroborate (B8364958) as the cyclopropylating agent. acs.orgresearchgate.net For the synthesis of analogues of this compound, this method is particularly relevant for introducing the cyclopropyl (B3062369) group onto a phenolic oxygen.
Furthermore, the synthesis of spiro[cyclopropane-1,3'-oxindole] derivatives has been achieved through the diastereoselective cyclopropanation of substituted methylenes with sulfur ylides like ethyl (dimethylsulfuranylidene)acetate. uow.edu.auuwa.edu.au
Table 2: Examples of Nucleophilic Cyclopropanation Reactions
| Electrophile | Nucleophile | Catalyst/Reagent | Product | Yield (%) | Reference |
| 4-(tert-butyl)phenol | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂, 1,10-phenanthroline | 1-(tert-Butyl)-4-cyclopropoxybenzene | 72 | nih.gov |
| (3E)-(Pyridin-2-ylmethylene)-1,3-dihydro-2H-indol-2-one | Ethyl (dimethylsulfuranylidene)acetate | - | spiro-[cyclopropane-1,3'-oxindole] derivative | - | uow.edu.auuwa.edu.au |
| Donor-acceptor cyclopropane | Indole | Brønsted acid | Ring-opened product | High | nih.govacs.org |
This table presents a selection of examples and is not exhaustive.
Ring-Forming and Ring-Expansion Routes to Cyclopropylamines
An alternative to building the cyclopropane ring onto an existing scaffold is to form the cyclopropylamine system through rearrangement or cyclization reactions.
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org An electrochemical variation of this reaction has been developed for the synthesis of cyclopropylamines from cyclopropanecarboxamides. thieme-connect.comresearchgate.net This method avoids the use of stoichiometric amounts of corrosive and toxic halogens typically required in the classical Hofmann rearrangement. thieme-connect.comresearchgate.net The reaction proceeds under galvanostatic conditions in an undivided cell and has been successfully applied to a range of substituted cyclopropyl amides, affording the corresponding cyclopropylamines in moderate to excellent yields. thieme-connect.comresearchgate.net
Table 3: Electro-Induced Hofmann Rearrangement of Cyclopropylamides
| Cyclopropylamide Substrate | Product | Yield (%) | Reference |
| 1-Phenylcyclopropanecarboxamide | 1-Phenylcyclopropan-1-amine | 85 | thieme-connect.com |
| 1-(4-Methoxyphenyl)cyclopropanecarboxamide | 1-(4-Methoxyphenyl)cyclopropan-1-amine | 94 | thieme-connect.com |
| 1-Benzylcyclopropanecarboxamide | 1-Benzylcyclopropan-1-amine | 78 | thieme-connect.com |
This table presents a selection of examples from the cited literature and is not exhaustive.
Intramolecular cyclization reactions provide a powerful means to construct cyclic systems, including cyclopropanes. For instance, the treatment of a glycine (B1666218) imine derivative with 1-bromo-2-chloroethane (B52838) in the presence of a strong base can lead to the formation of a cyclopropane ring in a single step through a bis-alkylation process. This strategy has been utilized for the convenient synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its N-protected derivatives.
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been reported to produce conformationally restricted aza[3.1.0]bicycles. Another approach involves the gold-catalyzed intramolecular cyclopropanation of olefins by sulfonium (B1226848) ylides, which proceeds through olefin activation. rsc.org This method provides direct access to functionalized bicyclic products with high diastereoselectivity. rsc.org
More complex cascades, such as a diastereoselective intramolecular cyclization/Povarov reaction, have been developed for the one-pot synthesis of polycyclic quinolines. rsc.org While not directly leading to simple cyclopropylamines, these methods highlight the versatility of intramolecular cyclizations in constructing complex molecular architectures containing three-membered rings.
Incorporation and Management of the Boc-Amino Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. nih.gov
Direct N-tert-Butoxycarbonylation of Precursors
The most straightforward method for introducing the Boc group is the direct N-tert-butoxycarbonylation of a suitable amine precursor. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or under catalyst-free conditions. nih.govorganic-chemistry.org
Several methods have been developed to optimize this reaction, focusing on efficiency, chemoselectivity, and environmentally friendly conditions. For instance, catalyst-free N-tert-butoxycarbonylation of amines in water has been reported to give N-Boc derivatives chemoselectively without the formation of common side products like isocyanates or ureas. organic-chemistry.org This method is advantageous for its simplicity and adherence to green chemistry principles. organic-chemistry.org Other approaches utilize catalysts such as sulfated tin oxide under solvent-free conditions, which allows for rapid reaction times and high yields. researchgate.net
Table 1: Comparison of Catalysts for N-tert-butoxycarbonylation of Amines
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sulfated Tin Oxide (SO₄²⁻/SnO₂) | Solvent-free | Room Temperature | 1 minute | ~100 | researchgate.net |
| None (catalyst-free) | Water | Room Temperature | 8-12 minutes | Good to Excellent | scispace.com |
| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free | Room Temperature | Not specified | High | organic-chemistry.org |
| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP | Not specified | Not specified | High | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Orthogonal Protecting Group Strategies for Amine Functionality
In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often necessary. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org
The Boc group is acid-labile, meaning it is cleaved under acidic conditions. organic-chemistry.orgyoutube.com This property allows for its use in conjunction with base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org For instance, if a molecule contains both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base (e.g., piperidine) while the Boc group remains intact. ub.edu Conversely, the Boc group can be removed with an acid (e.g., trifluoroacetic acid, TFA) without affecting the Fmoc group. ub.edu Other protecting groups that are orthogonal to Boc include those removed by reduction or catalytic hydrogenation, such as the benzyloxycarbonyl (Cbz) group. google.com
Selective Boc Deprotection in Multifunctional Systems
The selective removal of the Boc group in the presence of other acid-sensitive functionalities is a critical step in many synthetic sequences. While strong acids like TFA are commonly used, milder conditions are often sought to avoid undesired side reactions. nih.gov
A variety of reagents and methods have been developed for the mild deprotection of the N-Boc group. For example, oxalyl chloride in methanol (B129727) has been reported as a mild and selective method for deprotecting N-Boc from a range of substrates at room temperature. nih.gov Other methods include the use of catalytic amounts of iodine under solvent-free conditions and basic deprotection using sodium carbonate in refluxing DME. nih.gov The choice of deprotection method depends on the specific substrate and the other functional groups present in the molecule.
Strategies for Phenol (B47542) Group Installation and Derivatization
The phenolic hydroxyl group in this compound is a key site for further functionalization and the synthesis of analogues.
O-Functionalization of Aromatic Precursors
The synthesis of phenol derivatives often involves the functionalization of a pre-existing aromatic ring. This can be achieved through various methods, including late-stage C-H activation. nih.gov For instance, cytochrome P450 enzymes can be used for the environmentally friendly hydroxylation of polycyclic aromatic hydrocarbons (PAHs). nih.gov Another strategy involves the sulfoniumization of PAHs, which not only solubilizes these often poorly soluble compounds but also provides a handle for further functionalization, including the introduction of hydroxyl groups. nih.govrsc.org
Synthesis of Substituted Phenol Moieties
The synthesis of analogues of this compound with substituted phenol rings requires methods for the regioselective introduction of substituents onto the aromatic ring. Traditional electrophilic substitution reactions on phenols typically favor ortho and para substitution. nih.gov Therefore, achieving meta-substitution often requires alternative strategies.
One such strategy involves a copper-catalyzed cascade reaction of N-alkoxy-2-methylanilines with alcohols to afford meta-aminophenol derivatives. nih.gov This reaction proceeds through a organic-chemistry.orgresearchgate.net-rearrangement followed by an oxa-Michael addition. nih.gov The synthesis of urushiol (B600771) analogues, which are 4-substituted catechols, has been achieved through a three-step route involving the reductive amination of 3,4-dihydroxybenzaldehyde, followed by Boc deprotection and amidation. nih.gov The synthesis of more complex analogues, such as those incorporating a spirocyclic moiety on a piperidine (B6355638) ring attached to the phenol, often involves the construction of the key ring systems prior to their condensation. beilstein-journals.org The development of these synthetic routes allows for the creation of a diverse range of analogues for structure-activity relationship studies. nih.govmdpi.com
Regioselective Aromatic Functionalization
The precise installation of the 1-(Boc-amino)cyclopropyl group at the para-position of the phenol ring is a key synthetic challenge. The hydroxyl group of phenol is an ortho-, para-directing group in electrophilic aromatic substitution, which can lead to mixtures of isomers. scispace.comresearchgate.net Achieving high para-selectivity often requires tailored strategies that can overcome the inherent reactivity of the phenol nucleus.
One promising approach involves the direct C-H functionalization of phenols. While challenging due to the potential for O-H insertion, methods utilizing transition metal catalysis have shown success in directing functionalization to specific positions on the aromatic ring. scispace.comresearchgate.net For instance, rhodium(II) and Xantphos ligand systems have been employed in multicomponent reactions to achieve para-selective C-H functionalization of free phenols, overcoming the competing O-H insertion. nih.gov This type of methodology could potentially be adapted for the introduction of a cyclopropylamine precursor.
Another strategy to ensure para-selectivity is through the use of starting materials where the para-position is pre-functionalized for coupling. For example, a Suzuki-Miyaura coupling reaction could be envisioned between a para-halophenol derivative and a suitable cyclopropylamine-boronic acid or ester equivalent. This approach offers a high degree of control over the substitution pattern.
Furthermore, the Chan-Lam cyclopropylation offers a potential route. This copper-catalyzed reaction couples phenols with cyclopropylboronic acids to form O-cyclopropyl aryl ethers. nih.govresearchgate.net While this method directly functionalizes the oxygen atom, modifications or subsequent rearrangements could potentially be explored to achieve C-functionalization.
Research into the regioselective synthesis of substituted pyrazoles has shown that the choice of solvent and catalyst can significantly influence the isomeric outcome of condensation reactions involving arylhydrazines. organic-chemistry.org While not directly applicable to the target compound, these findings highlight the importance of reaction parameter optimization in controlling regioselectivity in aromatic systems.
Stereoselective Synthesis of this compound and its Stereoisomers
The creation of the chiral centers within the 1-aminocyclopropyl moiety necessitates the use of stereoselective synthetic methods. Both enantioselective and diastereoselective approaches are crucial for accessing specific stereoisomers of the target compound and its analogs.
Enantioselective Approaches for Cyclopropane Formation
The enantioselective construction of the cyclopropane ring is a well-established field, with numerous catalytic methods available. For the synthesis of chiral cyclopropylamines, the asymmetric cyclopropanation of alkenes is a primary strategy. For instance, the use of chiral rhodium(II) catalysts in the reaction of vinylarenes with diazo compounds can afford cyclopropanes with high enantioselectivity. nih.gov
Another powerful tool is the use of sulfur ylides in cyclopropanation reactions. These reactions can proceed with high diastereoselectivity, and the development of chiral variants allows for enantiocontrol. organic-chemistry.org The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome.
The synthesis of enantiomerically enriched building blocks is also a key strategy. For example, the synthesis of (R)- and (S)-1,7-dioxaspiro[5.5]undecane has been achieved via intramolecular asymmetric oxyselenenylation, demonstrating a route to optically active spiroketals that could potentially be adapted for cyclopropane synthesis. nih.gov
Diastereoselective Control in Multi-Step Syntheses
In multi-step syntheses, controlling the relative stereochemistry of newly formed chiral centers is paramount. For substrates containing existing stereocenters, the inherent steric and electronic properties of the molecule can influence the diastereoselectivity of subsequent reactions.
The diastereoselective synthesis of vinylcyclopropanes from dienes and sulfur ylides has been shown to proceed with high trans-diastereoselectivity. organic-chemistry.org Similarly, palladium-catalyzed methods for the cyclopropanation of alkenyl amines and acids can be tuned to deliver either syn- or anti-cyclopropanes with high selectivity by using removable directing groups. chemrxiv.org
For more complex systems, such as the synthesis of fused cyclopropyl-3-amino-2,4-oxazine inhibitors, diastereoselective control is crucial for achieving the desired biological activity. These syntheses often rely on substrate-controlled reactions or the use of chiral auxiliaries to direct the stereochemical outcome.
The table below summarizes some of the key stereoselective cyclopropanation methods and their potential applicability to the synthesis of this compound and its analogs.
| Method | Key Features | Potential Application | Representative References |
| Chiral Rh(II)-Catalyzed Cyclopropanation | High enantioselectivity for vinylarenes. | Enantioselective synthesis of the cyclopropane ring from a styrenic precursor. | nih.gov |
| Sulfur Ylide Cyclopropanation | High diastereoselectivity, potential for enantiocontrol with chiral ylides. | Diastereoselective formation of the cyclopropane ring. | organic-chemistry.org |
| Palladium-Catalyzed Cyclopropanation | Tunable diastereoselectivity (syn/anti) using directing groups. | Diastereoselective synthesis of functionalized cyclopropylamine precursors. | chemrxiv.org |
| Intramolecular Asymmetric Oxyselenenylation | Route to optically active cyclic ethers. | Potential for adaptation to enantioselective cyclopropane synthesis. | nih.gov |
Reactivity and Chemical Transformations of 4 1 Boc Amino Cyclopropyl Phenol
Transformations Involving the Boc-Amino Group
The Boc-amino group is a common protecting group for amines, and its reactivity is well-established. Transformations involving this group primarily focus on its deprotection to reveal the free amine, which can then undergo further functionalization.
Selective Deprotection and Subsequent Amidation/Coupling
The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed from the amino group under acidic conditions, leaving the phenolic hydroxyl group intact. This deprotection is a crucial step to unmask the primary amine, which can then participate in a variety of coupling reactions to form amides, sulfonamides, and other derivatives.
Commonly used reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as diethyl ether or 1,4-dioxane. The resulting aminocyclopropylphenol salt can be neutralized to the free amine and used in subsequent reactions without further purification.
Once the amine is deprotected, it can be coupled with a wide range of carboxylic acids to form amide bonds. This transformation is typically facilitated by the use of coupling reagents that activate the carboxylic acid. A variety of such reagents are available, allowing for the formation of amides under mild conditions and with high yields. nih.gov
Table 1: Representative Conditions for Amide Coupling Reactions
| Coupling Reagent | Additive | Base | Solvent | Typical Yield |
| HATU | - | DIPEA | DMF | High |
| HBTU | HOBt | DIPEA | DMF | High |
| EDC | HOBt, DMAP | - | DCM/DMF | Good to High |
| T3P | Pyridine (B92270) | - | Ethyl Acetate (B1210297) | Good |
Data compiled from analogous amidation reactions.
Reactions of the Carbamate (B1207046) Linkage
While less common than deprotection, the carbamate linkage itself can undergo certain transformations. For instance, under specific conditions, the carbamate can be converted to other functional groups. However, the primary utility of the Boc group lies in its role as a protecting group that can be readily removed.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive site in 4-[1-(Boc-amino)cyclopropyl]phenol. It can participate in a variety of reactions, including alkylation, acylation, and electrophilic aromatic substitution.
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed under basic conditions, where a base is used to deprotonate the phenol (B47542) to form the more nucleophilic phenoxide ion.
O-Alkylation: This is commonly achieved by reacting the phenol with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). nih.gov
O-Acylation: The formation of esters can be accomplished by reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a base like pyridine or triethylamine (B128534) (TEA) to neutralize the acidic byproduct. In some cases, particularly with less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the reaction. nih.govmdpi.com
Table 2: General Conditions for O-Alkylation and O-Acylation
| Transformation | Reagent | Base | Solvent | Typical Yield |
| O-Alkylation | Alkyl Halide | NaH, K₂CO₃, Cs₂CO₃ | DMF, MeCN | Good to High |
| O-Acylation | Acyl Chloride/Anhydride | Pyridine, TEA | DCM, THF | High |
Data based on general procedures for phenolic O-alkylation and O-acylation.
Electrophilic Aromatic Substitution on the Phenol Ring
The phenol ring is activated towards electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-directing group. The presence of the 1-(Boc-amino)cyclopropyl substituent at the para position means that electrophilic substitution will primarily occur at the ortho positions relative to the hydroxyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups onto the aromatic ring, typically using an alkyl halide or acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govrsc.org
Oxidative Transformations of the Phenol
The phenolic moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures. The outcome of the oxidation is dependent on the oxidant used and the reaction conditions. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or Dess-Martin periodinane (DMP), are known to oxidize phenols to quinones under mild conditions. wikipedia.orgnih.gov Depending on the substitution pattern and the specific reagent, either ortho- or para-quinones can be formed. thieme-connect.com Given that the para position is substituted, oxidation of this compound would be expected to yield an ortho-quinone.
Table 3: Oxidizing Agents for Phenol to Quinone Transformation
| Oxidizing Agent | Typical Conditions | Product Type |
| (Diacetoxyiodo)benzene (PIDA) | DCM or MeCN, room temperature | Ortho- or Para-Quinone |
| Dess-Martin Periodinane (DMP) | DCM, room temperature | Ortho-Quinone |
| Fremy's Salt (Potassium nitrosodisulfonate) | Aqueous solution, phosphate (B84403) buffer | Ortho- or Para-Quinone |
| Salcomine-O₂ | O₂ atmosphere, solvent | Quinone |
This table presents general oxidizing agents for phenols; specific outcomes depend on the substrate.
Reactivity of the Cyclopropane (B1198618) Ring System
The three-membered ring of a cyclopropane is a unique functional group, characterized by significant ring strain and carbon-carbon bonds with a high degree of p-character. This makes the cyclopropane ring susceptible to a variety of ring-opening reactions and other transformations that are not typically observed in larger cycloalkanes.
Ring-Opening Reactions and Fragmentation Pathways
The strained nature of the cyclopropane ring in this compound makes it a prime candidate for ring-opening reactions, which can be initiated by various reagents and conditions. Oxidative methods, in particular, have proven effective for the cleavage of the C-C bonds within the cyclopropane core.
Recent research has demonstrated that oxidative radical ring-opening provides a powerful strategy for the functionalization of cyclopropane derivatives. beilstein-journals.orgnih.govresearchgate.net These reactions often proceed through the formation of a radical cation intermediate, which then undergoes cleavage of a C-C bond to generate a more stable, open-chain radical species. This intermediate can then be trapped by a variety of nucleophiles or undergo further cyclization reactions. For instance, the oxidative ring-opening of methylenecyclopropanes in the presence of a radical initiator like di-tert-butyl peroxide (DTBP) can lead to the formation of 2-acyl-3,4-dihydronaphthalenes in the presence of aldehydes. beilstein-journals.org
In the context of aminocyclopropanes, oxidative ring-opening can lead to the formation of 1,3-dielectrophilic intermediates. epfl.ch For example, carbamate-protected aminocyclopropanes can be transformed into 1,3-difunctionalized propylamines through a process involving the formation of a halide and an N,O-acetal. epfl.ch This approach offers a versatile method for introducing diverse functionalities at the 1- and 3-positions of the original cyclopropane ring.
The fragmentation of the cyclopropane ring can also be achieved under photoredox-catalyzed conditions. These methods often involve the generation of a radical cation from the cyclopropane ring through a single-electron transfer (SET) process, which then undergoes ring-opening. This strategy has been successfully applied to the oxo-amination of aryl cyclopropanes, leading to the formation of β-amino ketone derivatives.
A summary of representative ring-opening reactions of cyclopropane derivatives is presented in the table below.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methylenecyclopropanes | Aldehydes, DTBP, Lewis Acid | 2-Acyl-3,4-dihydronaphthalenes | Moderate to Excellent | beilstein-journals.org |
| Carbamate-protected aminocyclopropanes | Oxidizing agent, Halide source, Alcohol | 1,3-Difunctionalized propylamines | Not specified | epfl.ch |
Functionalization of Cyclopropyl (B3062369) C-H Bonds
While ring-opening reactions are a dominant theme in cyclopropane chemistry, the direct functionalization of the C-H bonds on the cyclopropane ring represents a more atom-economical approach to introducing new functionality. However, the activation of these C-H bonds is challenging due to their high bond dissociation energies.
Recent advances in catalysis have enabled the C-H functionalization of a variety of substrates, including amines and phenols. thieme-connect.commdpi.com These methods often rely on the use of directing groups to bring a metal catalyst into proximity with a specific C-H bond, facilitating its activation and subsequent functionalization. In the case of this compound, both the phenolic hydroxyl group and the Boc-protected amine could potentially serve as directing groups for C-H functionalization reactions on the cyclopropane ring or the aromatic ring.
For instance, the direct C-H functionalization of free phenols has been achieved using various transition metal catalysts, enabling the introduction of aryl, alkyl, and other groups at the ortho position. mdpi.com Similarly, methods for the α-C-H functionalization of amines have been developed, although these typically require the amine to be part of a specific heterocyclic system or to have a directing group. thieme-connect.com The application of these methods to this compound could provide a direct route to novel derivatives with unique substitution patterns on the cyclopropane ring.
Cyclopropane Rearrangements
The high ring strain of cyclopropanes can also drive rearrangement reactions, leading to the formation of new ring systems or acyclic structures. These rearrangements can be initiated by heat, light, or catalysts, including both acids and bases.
In the context of aminocyclopropanes, acid-catalyzed rearrangements can occur, often leading to the formation of larger ring systems. For example, the treatment of certain 1-amino-2-substituted cyclopropanes with acid can induce a ring expansion to a cyclobutane (B1203170) or cyclopentane (B165970) derivative. The specific outcome of the rearrangement is highly dependent on the nature of the substituents on the cyclopropane ring and the reaction conditions. One study on the acetylation of 1-amino-2-nitrocyclopentanecarboxylic acid showed a rearrangement to a six-membered piperidone derivative, highlighting the potential for complex skeletal reorganizations in cyclic amino acids. rsc.org While not a direct analogue, this illustrates the types of rearrangements that can be triggered in strained, functionalized cyclic systems.
Lewis acids are also known to promote rearrangements in cyclopropane-containing molecules. The coordination of a Lewis acid to a functional group on the cyclopropane can weaken the C-C bonds of the ring and facilitate their cleavage and subsequent rearrangement.
Chemoselectivity and Orthogonal Transformations in this compound Derivatives
The presence of multiple reactive sites in this compound—the phenolic hydroxyl, the Boc-protected amine, and the cyclopropane ring—necessitates careful consideration of chemoselectivity in any synthetic transformation. The ability to selectively modify one functional group while leaving the others intact is crucial for the successful synthesis of complex derivatives. This is often achieved through the use of orthogonal protecting group strategies.
In this compound, the tert-butoxycarbonyl (Boc) group protecting the amine and the phenolic hydroxyl group represent two functionalities with distinct chemical properties. The Boc group is labile under acidic conditions, while the phenolic hydroxyl is acidic and can be deprotonated with a base or undergo reactions typical of phenols, such as O-alkylation or O-acylation. This difference in reactivity allows for selective transformations at either site.
For example, the phenolic hydroxyl group can be selectively alkylated or acylated under basic conditions without affecting the Boc-protected amine. Conversely, the Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) to liberate the primary amine, leaving the phenolic hydroxyl group untouched. This orthogonal relationship is fundamental to the use of this compound as a building block in peptide synthesis and other areas of medicinal chemistry.
Furthermore, the reactivity of the cyclopropane ring can be modulated by the protecting groups on the amino and phenolic functionalities. For instance, the electron-donating nature of the phenol can influence the reactivity of the cyclopropane ring towards electrophilic attack. Protection of the phenol as an ether or ester would alter this electronic effect and could be used to tune the reactivity of the cyclopropane ring in a desired direction.
The table below summarizes the orthogonal deprotection strategies for common protecting groups relevant to derivatives of this compound.
| Protecting Group | Protected Functionality | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA, HCl) | youtube.com |
| Benzyl (Bn) | Phenol | Hydrogenolysis (e.g., H₂, Pd/C) | N/A |
| Silyl ethers (e.g., TBDMS) | Phenol | Fluoride source (e.g., TBAF) or acid | nih.gov |
| Acetyl (Ac) | Phenol | Basic conditions (e.g., K₂CO₃, MeOH) or specific reagents like TMG | nih.gov |
This ability to perform chemoselective and orthogonal transformations makes this compound a valuable and versatile building block in organic synthesis.
4 1 Boc Amino Cyclopropyl Phenol As a Versatile Synthetic Building Block
Application in the Synthesis of Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs), which are not among the 20 proteinogenic amino acids, are crucial tools in chemical biology and drug discovery. The rigid cyclopropyl (B3062369) moiety of 4-[1-(Boc-amino)cyclopropyl]phenol makes it an attractive starting material for the synthesis of conformationally constrained ncAAs. The introduction of this cyclopropyl-containing phenylalanine analog into peptides can significantly influence their secondary structure and biological activity.
The synthesis of ncAAs from this building block typically involves modification of the phenol (B47542) group, followed by deprotection of the Boc group and subsequent coupling reactions. The inherent chirality of the cyclopropyl ring, if resolved, can be transferred to the final ncAA product, providing stereochemical control.
Incorporation into Peptidomimetics and Constrained Peptide Analogues
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The incorporation of rigid structural elements, such as the aminocyclopropyl group from this compound, is a common strategy to create constrained peptide analogues. This conformational restriction can lead to enhanced metabolic stability, increased receptor affinity, and improved selectivity.
The phenolic hydroxyl group can serve as a handle for further chemical modifications, allowing for the attachment of other pharmacophoric elements or for cyclization of the peptide backbone. The Boc-protected amine provides a straightforward route for incorporation into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies.
Construction of Diverse Spirocyclic and Polycyclic Scaffolds
The unique structure of this compound lends itself to the construction of more complex molecular architectures, including spirocyclic and polycyclic scaffolds. The cyclopropyl ring can participate in various ring-opening or ring-expansion reactions, while the phenol group can be used to initiate cyclization cascades.
For instance, intramolecular reactions involving the phenol and the Boc-protected amine (after deprotection) can lead to the formation of novel heterocyclic systems. The reactivity of the aromatic ring also allows for the construction of fused ring systems through reactions such as intramolecular Friedel-Crafts acylations or similar cyclization strategies.
Utility in Medicinal Chemistry Lead Optimization (Focus on Chemical Transformations, not Biological Activity)
In the process of lead optimization in medicinal chemistry, fine-tuning the physicochemical properties of a molecule is paramount. This compound offers several avenues for such modifications. The phenolic hydroxyl group is a key site for a variety of chemical transformations.
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Etherification | Alkyl halide, base (e.g., K2CO3, Cs2CO3) | Alkoxy |
| Esterification | Acyl chloride or carboxylic acid, coupling agent | Ester |
| Suzuki Coupling (after conversion to triflate or boronic acid) | Aryl/heteroaryl boronic acid, Pd catalyst, base | Biaryl |
| Buchwald-Hartwig Amination (after conversion to triflate) | Amine, Pd catalyst, base | Arylamine |
These transformations allow for the systematic exploration of the chemical space around the core scaffold, enabling the optimization of properties such as solubility, lipophilicity, and metabolic stability. The Boc-protected amine can be deprotected and acylated or alkylated to introduce further diversity.
Role in Cascade and Multi-Component Reactions
While specific examples of cascade or multi-component reactions directly employing this compound are not extensively documented in publicly available literature, its structure suggests potential applications in such processes. Multi-component reactions, which involve the simultaneous combination of three or more reactants to form a single product, could potentially utilize the phenol, the deprotected amine, and an additional reactant to rapidly build molecular complexity.
Similarly, cascade reactions, where a single reaction event triggers a series of subsequent intramolecular transformations, could be designed based on the reactivity of the functional groups present in this building block. For example, a reaction at the phenol could unmask a reactive intermediate that then participates in a cyclization with a derivative of the amino group.
Theoretical and Mechanistic Studies of 4 1 Boc Amino Cyclopropyl Phenol Chemistry
Computational Analysis of Reaction Pathways and Transition States
The study of reaction mechanisms involving 4-[1-(Boc-amino)cyclopropyl]phenol relies heavily on computational chemistry to map out potential energy surfaces, identify intermediates, and characterize transition states. Density Functional Theory (DFT) is a primary tool for this analysis, providing insights into the feasibility and energetics of various reaction pathways. youtube.comnih.gov
Reaction Pathway Modeling: For reactions such as electrophilic or radical-induced ring-opening, computational models can predict the most likely pathways. The process begins with building the reactant and proposed intermediate structures in silico. For instance, in a potential acid-catalyzed ring-opening, the initial step would involve protonation of either the phenolic oxygen or the Boc-protected nitrogen. DFT calculations can determine the relative energies of these protonated species, indicating the more favorable initial step.
Transition State (TS) Calculation: Once potential intermediates are identified, computational methods are employed to locate the transition states connecting them. Algorithms like the Quadratic Synchronous Transit (QST) or direct optimization methods (e.g., using the Opt(TS, CalcFC, NoEigenTest) keyword in Gaussian) are used to find the saddle points on the potential energy surface. youtube.com A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. beilstein-journals.org The calculated activation energy (the energy difference between the reactant and the transition state) determines the kinetic feasibility of the proposed step. youtube.com
For example, a proposed ring-opening of the cyclopropane (B1198618) could proceed via a concerted or a stepwise mechanism, potentially involving a carbocation intermediate. DFT calculations can model both pathways, calculate the activation barriers for each, and thus predict the operative mechanism. beilstein-journals.org
Illustrative Data Table for a Hypothetical Ring-Opening Reaction: The following table presents hypothetical free energy data (ΔG) calculated via DFT for a proposed two-step ring-opening reaction, illustrating how computational chemistry elucidates the reaction profile.
| Step | Species | Calculated ΔG (kcal/mol) | Description |
| Reactant | This compound + H⁺ | 0.0 | Reference energy level. |
| Transition State 1 | TS1 (Proton Transfer) | +5.2 | Energy barrier for protonation of the phenolic oxygen. |
| Intermediate | Oxonium Ion Intermediate | -3.1 | A stabilized intermediate formed after protonation. |
| Transition State 2 | TS2 (C-C Bond Cleavage) | +25.8 | The rate-determining step, corresponding to the cleavage of a cyclopropane C-C bond to form a carbocation. |
| Product | Ring-Opened Carbocation | +15.4 | The final product of the ring-opening sequence. |
Note: The data in this table is illustrative and intended to represent typical outputs of DFT calculations for mechanistic analysis.
Elucidation of Stereochemical Control Mechanisms
The synthesis of this compound presents a significant stereochemical challenge, as the C1 carbon of the cyclopropyl (B3062369) ring, bonded to both the phenyl and the amino group, is a quaternary stereocenter. Elucidating mechanisms for controlling this stereochemistry is crucial for accessing enantiomerically pure material.
Chiral Auxiliary-Based Methods: One effective strategy involves the use of chiral auxiliaries. The asymmetric synthesis of cyclopropylamines has been achieved using N-sulfinyl imines, a method pioneered by Ellman and Davis. acs.orgacs.org In a hypothetical application to this system, a precursor α-chloro ketimine could be derivatized with a chiral tert-butanesulfinamide auxiliary. Treatment with a Grignard reagent would induce a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate. acs.orgnih.gov The subsequent nucleophilic addition of another equivalent of the Grignard reagent would be directed by the chiral sulfinyl group, leading to the formation of the N-sulfinyl cyclopropylamine (B47189) with high diastereoselectivity. acs.org The auxiliary can then be cleaved under acidic conditions to yield the chiral primary amine, which could be subsequently protected with the Boc group. acs.org
Catalytic Asymmetric Cyclopropanation: Another approach is the direct catalytic asymmetric cyclopropanation of a suitable alkene precursor. acs.orgunl.pt For instance, a transition-metal catalyst (e.g., based on Rhodium or Copper) combined with a chiral ligand could react with a diazo compound to generate a chiral metal-carbenoid. rsc.org This reactive species would then add across an appropriately substituted alkene, such as 1-(Boc-amino)-1-(4-hydroxyphenyl)ethene, to form the cyclopropane ring. The facial selectivity of the carbene addition would be dictated by the chiral environment of the catalyst, thereby establishing the stereochemistry of the final product. rsc.org Michael-initiated ring-closure (MIRC) reactions also offer a powerful, organocatalyzed route to enantiomerically enriched cyclopropanes. rsc.orgrsc.org
Illustrative Data Table for Diastereoselective Synthesis: This table shows plausible results for an asymmetric synthesis using a chiral auxiliary, demonstrating the effectiveness of stereochemical control.
| Entry | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (R)-tert-butanesulfinamide | 95:5 | 70 |
| 2 | (S)-tert-butanesulfinamide | 6:94 | 68 |
| 3 | Phenylglycinol | 80:20 | 55 |
| 4 | No Chiral Auxiliary | 50:50 | 75 |
Note: The data presented is illustrative, based on typical results reported for asymmetric cyclopropylamine synthesis. acs.org
Investigation of Electronic Effects on Cyclopropane Reactivity
The reactivity of the cyclopropane ring in this compound is significantly influenced by the electronic properties of its substituents. The strained C-C bonds of the cyclopropane are susceptible to cleavage, a process that can be promoted or hindered by the attached phenyl and Boc-amino groups. nih.govnih.gov
Donor-Acceptor Effects: The molecule can be viewed as a "donor-acceptor" cyclopropane, a class of compounds known for their unique reactivity. researchgate.netrsc.org The phenol (B47542) group, particularly in its deprotonated phenoxide form, is a strong electron-donating group (donor). The Boc-amino group can act as either a donor (through the nitrogen lone pair) or, under certain conditions, its carbonyl group can have an electron-accepting influence. This electronic push-pull relationship polarizes the cyclopropane ring, weakening the adjacent C-C bonds and making the ring susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net For instance, electron-donating groups on the phenyl ring can stabilize a positive charge buildup during electrophilic ring-opening, thereby increasing the reaction rate. Conversely, electron-withdrawing groups facilitate nucleophilic attack. nih.govnih.gov
Ring-Opening Reactions: The inherent ring strain of approximately 29 kcal/mol provides a strong thermodynamic driving force for ring-opening reactions. wikipedia.org This process can be initiated by various means:
Acid Catalysis: Brønsted or Lewis acids can activate the molecule, leading to C-C bond cleavage to form a stable benzylic carbocation intermediate. acs.org
Transition Metals: Metals like Palladium or Rhodium can insert into a C-C bond via oxidative addition, forming a metallacyclobutane intermediate that can undergo further reactions. wikipedia.orgnih.gov
Radical Initiators: Radical species can trigger ring-opening to form a β-keto radical, which can be trapped or participate in subsequent cyclization reactions. nih.govucla.edu
Studies on related systems have shown that substituents dramatically affect the regioselectivity of ring cleavage. In donor-acceptor cyclopropanes, nucleophilic attack is often directed to the carbon bearing the donor substituent. researchgate.net
Conformational Analysis of the Boc-amino and Cyclopropylphenyl Moieties
The three-dimensional structure and dynamic behavior of this compound are dictated by the rotational freedom around several key single bonds. Understanding the conformational preferences of the Boc-amino and cyclopropylphenyl groups is essential for predicting the molecule's interactions and reactivity.
Conformation of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group exhibits restricted rotation around the N-C(O) amide bond, leading to the possible existence of syn and anti conformers. mdpi.com The relative populations of these conformers can be influenced by solvent polarity and intramolecular hydrogen bonding. mdpi.com For instance, in polar solvents, conformations that maximize the dipole moment may be favored. Intramolecular hydrogen bonding between the amide N-H or carbonyl oxygen and the phenolic hydroxyl group could further stabilize specific conformations. mdpi.com
Rotation of the Phenyl Group: The phenyl group is not freely rotating. There exists a rotational energy barrier for the C(cyclopropyl)-C(phenyl) bond. The preferred conformation typically involves the phenyl ring bisecting the cyclopropane ring to minimize steric interactions. This "bisected" conformation allows for optimal electronic communication between the p-orbitals of the phenyl ring and the Walsh orbitals of the cyclopropane ring.
Illustrative Rotational Energy Barriers: Computational modeling (DFT) and experimental techniques like dynamic NMR can be used to quantify these rotational barriers. mdpi.com
| Rotational Bond | Method | Calculated/Measured Barrier (kcal/mol) | Note |
| C(O)-N (Amide) | DFT | 15-18 | Hindered rotation leads to distinct syn/anti conformers at room temp. |
| C(cyclopropyl)-N | DFT | 4-6 | Relatively low barrier, but certain rotamers may be preferred. |
| C(cyclopropyl)-Phenyl | DFT | 2-4 | Favors a bisected conformation. |
Note: This data is illustrative, based on values for analogous structures in the literature. mdpi.com
Spectroscopic Methods for Mechanistic Elucidation (excluding basic identification)
Beyond simple structural confirmation, advanced spectroscopic techniques are indispensable for probing the intricate mechanistic details of reactions involving this compound.
Variable Temperature (VT) NMR Spectroscopy: VT-NMR is a powerful technique for studying dynamic chemical processes. numberanalytics.comnumberanalytics.com By recording NMR spectra at different temperatures, one can study phenomena that are too fast or too slow to observe at room temperature. youtube.com
Conformational Exchange: The interconversion between syn and anti conformers of the Boc group can be studied. At low temperatures, separate signals for each conformer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. numberanalytics.comorganicchemistrydata.org
Reaction Kinetics: VT-NMR can be used to monitor the concentration of reactants, intermediates, and products over time at a fixed temperature, allowing for the determination of reaction rates and activation parameters. nih.gov
Intermediate Detection: In some cases, short-lived reaction intermediates can be directly observed and characterized by running the reaction at low temperatures where their lifetime is extended. organicchemistrydata.org
2D NMR Techniques (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to detect through-space correlations between protons that are close to each other (< 5 Å). This information is critical for determining the preferred solution-phase conformation of the molecule, such as the relative orientation of the phenyl ring and the Boc group. nih.govnih.gov
Transient Absorption Spectroscopy: For reactions involving radical intermediates, such as the formation of a phenol radical cation via photosensitized oxidation, nanosecond laser flash photolysis coupled with transient absorption spectroscopy can be used. mdpi.com This technique allows for the direct observation and kinetic characterization of short-lived radical species, providing crucial evidence for radical-based reaction mechanisms. mdpi.com
Future Directions and Emerging Research in 4 1 Boc Amino Cyclopropyl Phenol Chemistry
Development of Novel Catalytic Methods for its Synthesis and Transformations
The development of innovative catalytic strategies is paramount for unlocking the full synthetic potential of 4-[1-(Boc-amino)cyclopropyl]phenol. Research efforts are increasingly directed towards the discovery of catalysts that can facilitate its synthesis and subsequent transformations with high levels of selectivity and efficiency. This includes the exploration of transition-metal catalysis for carbon-carbon and carbon-heteroatom bond formation, as well as the use of organocatalysis to promote asymmetric reactions.
A key area of focus is the development of catalytic methods for the construction of the cyclopropyl (B3062369) ring itself. Traditional methods often involve multi-step sequences with stoichiometric reagents. Future research will likely prioritize the development of catalytic cyclopropanation reactions that can directly introduce the three-membered ring onto a phenol (B47542) precursor. Furthermore, catalysts that can mediate the selective functionalization of the aromatic ring or the modification of the Boc-protecting group in the presence of the sensitive cyclopropyl moiety are highly sought after.
Advancements in Sustainable and Green Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a valuable building block like this compound, developing sustainable and environmentally benign synthetic methods is a critical goal. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.
Future research in this area will likely focus on several key aspects. The use of renewable starting materials and bio-based solvents will be explored to reduce the environmental footprint of the synthesis. Catalytic methods, as mentioned previously, play a crucial role in green chemistry by enabling reactions with higher atom economy. Additionally, the development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control, further contributing to a more sustainable manufacturing process.
Exploration of Novel Chemical Transformations and Rearrangements
The unique strain energy of the cyclopropyl ring in this compound makes it a substrate ripe for exploration in novel chemical transformations and rearrangements. The inherent ring strain can be harnessed to drive reactions that would not be feasible with more conventional acyclic or larger ring systems.
Researchers are investigating ring-opening reactions of the cyclopropyl group to generate new linear or macrocyclic structures. These transformations can be triggered by a variety of stimuli, including acid, base, or transition metal catalysts, leading to a diverse array of molecular scaffolds. Furthermore, the interplay between the cyclopropyl ring, the protected amine, and the phenol group can lead to complex and interesting rearrangement reactions, providing access to novel heterocyclic and carbocyclic frameworks that would be challenging to synthesize through other means.
Expanding the Scope of its Application as a Multifunctional Building Block
The true value of a chemical building block lies in its ability to be incorporated into a wide range of target molecules. This compound is well-positioned to see its applications expand significantly in the coming years. Its three distinct functional groups—the Boc-protected amine, the cyclopropyl ring, and the phenol—can be selectively manipulated, allowing for a modular and divergent approach to synthesis.
In medicinal chemistry, the cyclopropyl group is a known bioisostere for other functionalities and can impart favorable pharmacokinetic properties to drug candidates. The phenolic hydroxyl group can serve as a handle for further functionalization or as a key pharmacophoric element. The protected amine provides a site for peptide coupling or other nitrogen-based elaborations. Consequently, this building block is being explored for the synthesis of novel bioactive compounds, including enzyme inhibitors, receptor modulators, and probes for chemical biology.
Beyond pharmaceuticals, the unique structural and electronic properties of this compound make it an attractive component for the development of new materials. Its incorporation into polymers or organic electronic materials could lead to novel properties and functionalities. As our understanding of its reactivity and potential grows, so too will the breadth of its applications across various scientific disciplines.
Q & A
Q. What is the role of the Boc (tert-butoxycarbonyl) group in 4-[1-(Boc-amino)cyclopropyl]phenol, and how is it introduced during synthesis?
The Boc group serves as a temporary protective moiety for the amine, preventing unwanted side reactions during peptide synthesis or functionalization. It is typically introduced via a carbamate-forming reaction using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in dimethylformamide or dichloromethane with a catalyst like 4-dimethylaminopyridine). Deprotection is achieved using acidic conditions (e.g., trifluoroacetic acid) .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the cyclopropane ring geometry and Boc group integration (e.g., H and C NMR).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per typical synthetic yields).
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS showing [M+H] at m/z 209.24).
- Infrared (IR) Spectroscopy : To identify carbamate C=O stretching (~1680–1720 cm) .
Q. What are the primary applications of this compound in academic research?
It is widely used as:
- A building block in peptide synthesis to introduce cyclopropane-containing motifs.
- A precursor for spirocyclic or strained-ring systems in medicinal chemistry (e.g., protease inhibitors or receptor ligands) .
Advanced Research Questions
Q. How can the cyclopropane ring formation be optimized to avoid ring-opening or side products?
Cyclopropanation via the Simmons–Smith reaction (using Zn/Cu couples and diiodomethane) or transition-metal-catalyzed methods (e.g., Pd-mediated cross-coupling) requires strict control of:
Q. What strategies mitigate Boc group deprotection challenges in aqueous or basic environments?
Competing hydrolysis can be minimized by:
- Using anhydrous acidic conditions (e.g., HCl in dioxane) instead of aqueous acids.
- Incorporating scavengers (e.g., triisopropylsilane) during deprotection to trap carbocation intermediates.
- Monitoring reaction progress via TLC or in-line UV spectroscopy to terminate the reaction at optimal conversion .
Q. How does the cyclopropane ring influence the compound’s conformational stability in biological systems?
The rigid cyclopropane ring restricts rotational freedom, enhancing target binding selectivity (e.g., in enzyme active sites). However, its strain energy (~27 kcal/mol) may lead to instability in highly polar solvents. Stability assays under physiological conditions (pH 7.4, 37°C) with HPLC monitoring are recommended to assess degradation pathways .
Q. What are the computational methods for predicting the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Transition states for cyclopropane ring-opening reactions.
- Electrostatic potential maps to predict nucleophilic/electrophilic sites for functionalization. Pairing computational data with experimental validation (e.g., kinetic studies) ensures robust pathway design .
Methodological Considerations
Recommended storage conditions to prevent Boc group degradation:
- Store at −20°C under inert gas (argon or nitrogen).
- Use amber vials to block UV light, which can cleave the carbamate bond.
- Avoid prolonged exposure to moisture (use desiccants) .
Q. How to resolve conflicting NMR data for cyclopropane proton assignments?
- Perform 2D NMR (COSY, HSQC) to correlate protons and carbons.
- Compare experimental data with computed H NMR shifts from software like ACD/Labs or MestReNova.
- Use variable-temperature NMR to assess dynamic effects caused by ring strain .
Designing biological assays for derivatives of this compound:
- Prioritize docking studies (e.g., AutoDock Vina) to identify potential targets (e.g., kinases or GPCRs).
- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.
- Assess cytotoxicity via MTT assays in relevant cell lines before in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
